

An In-depth Technical Guide to 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-O-p-Coumaroyl scandoside methyl ester

Cat. No.: B15592747

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

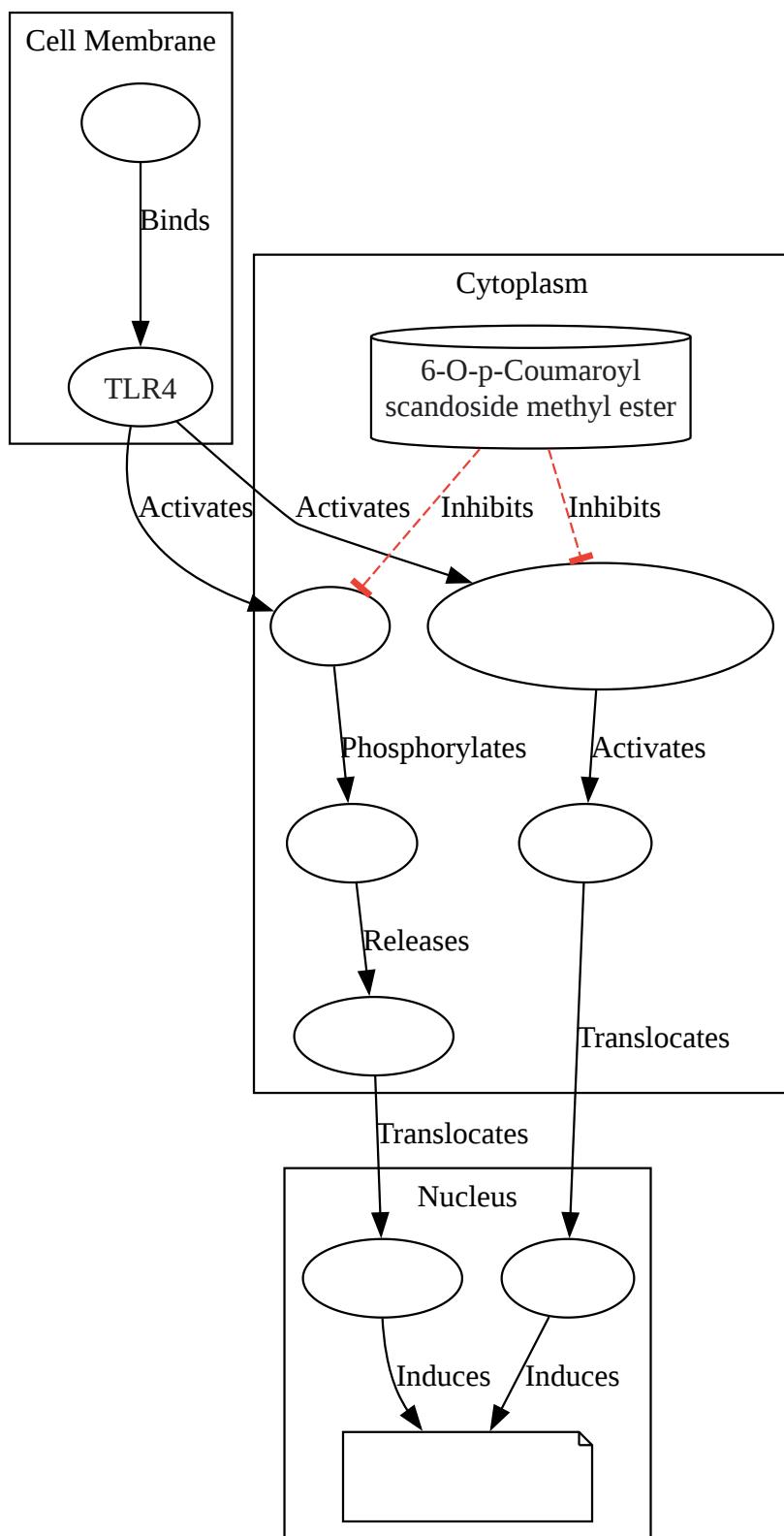
6-O-p-Coumaroyl scandoside methyl ester is an iridoid glycoside that has been isolated from the medicinal plant Oldenlandia diffusa (synonymous with Hedyotis diffusa). This compound, with the chemical formula C₂₆H₃₀O₁₃ and a molecular weight of 550.51 g/mol, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **6-O-p-Coumaroyl scandoside methyl ester**, with a focus on its mechanism of action involving key cellular signaling pathways. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are also presented.

Chemical Structure and Physicochemical Properties

6-O-p-Coumaroyl scandoside methyl ester is a complex natural product characterized by a central iridoid core, a glucose moiety, a methyl ester group, and a p-coumaroyl group. The precise stereochemistry and connectivity of these components are crucial for its biological activity.

Table 1: Physicochemical and Structural Identifiers

Property	Value	Source
Molecular Formula	C26H30O13	PubChem
Molecular Weight	550.51 g/mol	PubChem
IUPAC Name	methyl (1S,4aS,5R,7aS)-7- (hydroxymethyl)-5-[(E)-3-(4- hydroxyphenyl)prop-2- enoyl]oxy-1- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 1,4a,5,7a- tetrahydrocyclopenta[c]pyran- 4-carboxylate	PubChem
InChI Key	ABYPZHZWILXERF- BYMAQSFPSA-N	PubChem
SMILES	COC(=O)C1=COCC2C1C(C=CC2O)OC(=O)C=CC3=CC=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O	PubChem
CAS Number	83946-90-1	ChemicalBook


While detailed, publicly available ¹H and ¹³C NMR data tables are not readily found in the literature, the structural elucidation of this compound has been confirmed through various spectroscopic methods, including X-ray crystallography, which has established its absolute configuration.

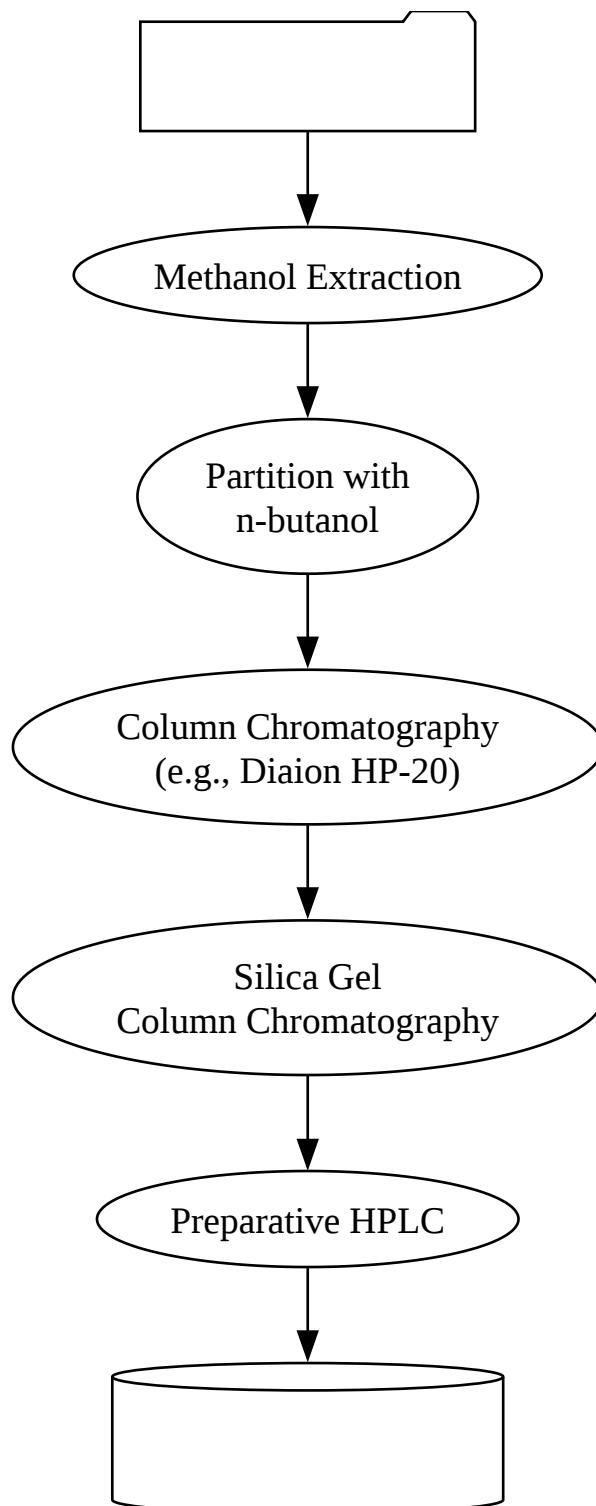
Biological Activity and Mechanism of Action

Research has indicated that **6-O-p-Coumaroyl scandoside methyl ester** possesses notable anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The anti-inflammatory effects of iridoid glycosides from Oldenlandia diffusa, including the parent compound scandoside, are reported to be mediated through the downregulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.^{[1][2]} These pathways are central to the production of pro-inflammatory cytokines and mediators. While direct experimental evidence for **6-O-p-Coumaroyl scandoside methyl ester** is still emerging, it is hypothesized to follow a similar mechanism.

[Click to download full resolution via product page](#)


Cytotoxic Activity

In addition to its anti-inflammatory effects, **6-O-p-Coumaroyl scandoside methyl ester** has demonstrated moderate anti-proliferative effects on certain cancer cell lines. This suggests its potential as a lead compound in the development of novel anticancer agents. Further research is required to elucidate the specific mechanisms underlying its cytotoxic activity.

Experimental Protocols

Isolation and Purification

While a highly detailed, step-by-step protocol for the isolation of **6-O-p-Coumaroyl scandoside methyl ester** is not available in a single source, a general methodology can be compiled from literature describing the isolation of iridoid glycosides from *Oldenlandia diffusa*.
[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)**Methodology Overview:**

- Extraction: The dried, powdered aerial parts of Oldenlandia diffusa are typically extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The iridoid glycosides, including **6-O-p-Coumaroyl scandoside methyl ester**, are typically enriched in the n-butanol fraction.
- Column Chromatography: The n-butanol fraction is subjected to multiple rounds of column chromatography. Initial separation may be performed on a macroporous resin (e.g., Diaion HP-20) followed by silica gel chromatography. Elution is carried out with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol-water.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column to yield the pure **6-O-p-Coumaroyl scandoside methyl ester**.

Note: The specific mobile phases and gradients for chromatographic separations would need to be optimized based on the specific column and equipment used.

Data Presentation

Due to the limited availability of comprehensive quantitative data in the public domain, a detailed table of bioactivity is not yet possible. However, ongoing research is expected to provide more quantitative insights into the therapeutic potential of this compound.

Conclusion and Future Directions

6-O-p-Coumaroyl scandoside methyl ester is a promising natural product with demonstrated anti-inflammatory and potential cytotoxic activities. Its complex structure and interesting biological profile make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on:

- Complete Spectroscopic Characterization: Publishing detailed ¹H and ¹³C NMR data to serve as a reference for future studies.

- Elucidation of Mechanism of Action: Conducting in-depth studies to confirm its inhibitory effects on the NF-κB and MAPK signaling pathways and to identify the specific molecular targets.
- In Vivo Efficacy Studies: Evaluating the therapeutic potential of **6-O-p-Coumaroyl scandoside methyl ester** in animal models of inflammatory diseases and cancer.
- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the natural product to understand the key structural features required for its biological activity and to optimize its therapeutic properties.

This technical guide provides a foundational understanding of **6-O-p-Coumaroyl scandoside methyl ester** for researchers and professionals in the field. As more data becomes available, a more complete picture of its therapeutic potential will emerge, paving the way for its potential development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoid glycosides isolated from Oldenlandia diffusa inhibit LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isisn.org [isisn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-O-p-Coumaroyl Scandoside Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15592747#chemical-structure-of-6-o-p-coumaroyl-scandoside-methyl-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com